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Compound of Interest

(6-Bromonaphthalen-2-

Compound Name:
yl)methanol

Cat. No.: B045156

. Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (6-

bromonaphthalen-2-yl)methanol, a key intermediate in synthetic organic chemistry. The

information is intended for researchers, scientists, and professionals in drug development,
offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (6-

bromonaphthalen-2-yl)methanol.

Mass Spectrometry

Table 1: Mass Spectrometry Data for (6-Bromonaphthalen-2-yl)methanol

Parameter Value
Molecular Formula C11H9BroO
Molecular Weight 237.09 g/mol
Mass-to-Charge Ratio ([M+H]*) 238 m/z[1]

Predicted *H NMR Data
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While experimental *H NMR data for (6-bromonaphthalen-2-yl)methanol is not readily
available in the searched literature, the following chemical shifts are predicted based on the
structure and known values for similar compounds. The spectrum is expected to be complex in
the aromatic region due to the substituted naphthalene core.

Table 2: Predicted *H NMR Chemical Shifts for (6-Bromonaphthalen-2-yl)methanol

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

~7.5-8.0 m 6H Aromatic Protons

~4.8 S 2H -CHz-

~2.0-3.0 brs 1H -OH

Predicted *C NMR Data

Similarly, the 13C NMR spectral data is predicted based on the analysis of the molecular
structure and comparison with related naphthalenic compounds.

Table 3: Predicted 3C NMR Chemical Shifts for (6-Bromonaphthalen-2-yl)methanol

Chemical Shift (ppm) Assighment
~135-125 Aromatic Carbons
~120 C-Br

~65 -CH2-OH

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for (6-bromonaphthalen-2-yl)methanol are based on the

functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for (6-Bromonaphthalen-2-yl)methanol
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Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Broad O-H Stretch (Alcohol)

3100 - 3000 Medium C-H Stretch (Aromatic)
~1600, ~1500, ~1450 Medium-Weak C=C Stretch (Aromatic Ring)
1250 - 1000 Strong C-0O Stretch (Alcohol)

~1100 - 1000 Medium C-Br Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of (6-bromonaphthalen-2-yl)methanol in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs, DMSO-ds).

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to provide a reference signal at O ppm.

o Data Acquisition: Transfer the solution to an NMR tube. Acquire the *H and 3C NMR spectra
using a spectrometer operating at an appropriate frequency (e.g., 300 or 500 MHz for *H).

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid (6-bromonaphthalen-2-
yl)methanol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)
accessory.

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Record the IR spectrum, typically over a range of 4000-400 cm~—1.
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o Background Subtraction: A background spectrum of the clean ATR crystal should be
recorded and subtracted from the sample spectrum to remove contributions from
atmospheric CO2 and water vapor.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of (6-bromonaphthalen-2-yl)methanol in a
suitable solvent such as methanol or acetonitrile.

« lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common technique for this type of molecule, which would generate the protonated
molecule [M+H]*.

e Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: A detector records the abundance of each ion at a specific m/z value, resulting in
the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like (6-bromonaphthalen-2-yl)methanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b045156?utm_src=pdf-body-img
https://www.benchchem.com/product/b045156?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52451689.htm
https://www.benchchem.com/product/b045156#spectroscopic-data-for-6-bromonaphthalen-2-yl-methanol-nmr-ir-ms
https://www.benchchem.com/product/b045156#spectroscopic-data-for-6-bromonaphthalen-2-yl-methanol-nmr-ir-ms
https://www.benchchem.com/product/b045156#spectroscopic-data-for-6-bromonaphthalen-2-yl-methanol-nmr-ir-ms
https://www.benchchem.com/product/b045156#spectroscopic-data-for-6-bromonaphthalen-2-yl-methanol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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